molecular formula C24H24N4O3 B5111907 N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide

Cat. No.: B5111907
M. Wt: 416.5 g/mol
InChI Key: AHOLQXCFCPAARZ-UHFFFAOYSA-N
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Description

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide is a complex organic compound that features an indole and pyridazine moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyridazine rings, followed by their coupling.

    Formation of Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Coupling Reaction: The final step involves coupling the indole and pyridazine rings through a condensation reaction, followed by acetylation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the pyridazine ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine

Uniqueness

N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-ethylphenyl)acetamide is unique due to its combined indole and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-ethylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-17-8-9-19(14-21(17)25-16(2)29)20-10-11-23(30)28(26-20)15-24(31)27-13-12-18-6-4-5-7-22(18)27/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOLQXCFCPAARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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